molecular formula C21H16ClN3OS2 B3477497 N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B3477497
M. Wt: 426.0 g/mol
InChI Key: YLKGKXHRBFNIPA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide backbone. Its structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent on the thieno[2,3-d]pyrimidine scaffold. The presence of sulfur atoms in the thienopyrimidine and sulfanyl groups enhances its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for biological activity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKGKXHRBFNIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antibacterial, antiviral, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN3O2S2C_{25}H_{21}ClN_3O_2S_2, with a molecular weight of approximately 490.82 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

  • Thieno[2,3-d]pyrimidine ring : A fused bicyclic structure that contributes to the compound's reactivity and interaction with biological targets.
  • Chlorophenyl and methylphenyl substituents : These groups enhance lipophilicity and may influence binding interactions with proteins.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antiviral Activity

Compounds within this chemical class have also been evaluated for antiviral activity. For example, derivatives containing sulfonamide groups were found to exhibit inhibition against tobacco mosaic virus (TMV), indicating that similar structures may possess antiviral properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives displayed strong inhibitory effects on urease with IC50 values significantly lower than standard reference compounds. This suggests that this compound could serve as a lead compound for developing new enzyme inhibitors .

Case Studies

  • Antibacterial Screening : A study evaluated various derivatives for antibacterial activity against multiple strains. Compounds were tested at concentrations of 0.5 mg/mL, with inhibition rates reported as follows:
    CompoundInhibition Rate (%)
    7a38.42
    7b42.00
    7c31.55
    Ningnanmycin54.51
    The data suggest that while some derivatives showed promising antibacterial effects, they were not as effective as established antibiotics .
  • Enzyme Inhibition Studies : Another study focused on urease inhibitors where several compounds were tested, demonstrating varying degrees of potency:
    Compound IDIC50 (µM)
    Compound A1.13
    Compound B2.14
    Reference (Thiourea)21.25
    These findings underscore the potential of these compounds in therapeutic applications targeting enzyme-related disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives with acetamide linkages exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Biological Activity Reference
N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (Target) R1 = 4-ClC6H4; R2 = 4-MeC6H4 451.91* Not reported Anti-proliferative (pancreatic cancer)
N-(4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}acetamide (10) R1 = 4-MeC6H4; R2 = 4-MeC6H4 376.0 204–205 Not specified
N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide R1 = 4-ClC6H4; R2 = 2-Me, 6-Ph 496.023 Not reported Not reported
2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide R1 = 4-MeC6H4; R2 = 4-ClC6H4 (oxo) 473.98 Not reported Not reported
N-(4-nitrophenyl)-2-[(5-((4-chlorophenyl)pyrimidin-2-yl)thio)methyl-oxadiazol-2-yl]thioacetamide R1 = 4-NO2C6H4; R2 = heterocyclic ~541.06 Not reported Enzyme inhibition

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects on Activity: The 4-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced anti-proliferative activity, likely due to increased lipophilicity and improved membrane permeability .

Heterocyclic Modifications: Compounds incorporating oxadiazole rings (e.g., ) show distinct enzyme inhibition profiles compared to thienopyrimidine derivatives, suggesting scaffold-dependent mechanisms . Hexahydrocyclopenta-thienopyrimidine derivatives (e.g., ) exhibit altered conformational flexibility, which may influence their pharmacokinetic properties .

Synthetic Yields and Feasibility: The target compound’s synthesis via NaHCO3/NaI-mediated coupling (similar to ) achieves moderate yields (~58–75%), comparable to other acetamide-thienopyrimidine derivatives . Higher yields (75%) are reported for compounds with simpler substituents (e.g., compound 9 in ), indicating steric and electronic factors influence reaction efficiency.

Biological Activity Trends: Anti-breast cancer activity is prominent in analogs with thiophene substituents (e.g., compound 8 in , IC50 = 8.2 µM), while the target compound’s anti-pancreatic activity suggests scaffold-specific efficacy . Enzyme inhibition (e.g., MCL-1/BCL-2) is noted in derivatives with hydroxy-methoxy substitutions (), highlighting the role of polar groups in protein-target interactions.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-chlorophenyl and 4-methylphenyl groups synergistically enhance cytotoxicity, while sulfanyl linkages improve metabolic stability compared to ether or ester analogs .
  • Limitations: Data on in vivo efficacy and toxicity for the target compound are sparse, though starch nanoparticle formulations (as in ) show promise for improving oral bioavailability.
  • Contradictions: Some studies report higher anti-cancer activity for oxadiazole-containing analogs () compared to thienopyrimidines, suggesting divergent therapeutic niches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

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